6-Phenylpyrimidin-4-amine
Overview
Description
6-Phenylpyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-6-phenylpyrimidine with ammonia or an amine under suitable conditions. Another approach involves the use of 4,6-dichloropyrimidine, which undergoes substitution reactions with aniline to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidines .
Scientific Research Applications
6-Phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of certain receptors, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
5-Cyano-6-phenylpyrimidine: Contains a cyano group at the 5-position, which imparts different chemical properties and biological activities.
4-Amino-6-phenylpyrimidine: Similar structure but with variations in substituent positions, affecting its reactivity and applications.
Uniqueness: 6-Phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which allows for diverse chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Biological Activity
6-Phenylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and recent research findings related to this compound.
Overview of this compound
Chemical Structure : The compound features a pyrimidine ring with a phenyl group at the 6-position and an amino group at the 4-position. This structure is significant as it allows for various chemical modifications that can enhance its biological properties.
Synthesis : Common synthetic routes include the cyclization of appropriate precursors such as 4-chloro-6-phenylpyrimidine with ammonia or amines. Industrial methods often optimize these routes for yield and purity, utilizing catalysts and controlled reaction conditions.
Biological Activity
This compound has been investigated for several biological activities:
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Anticancer Properties :
- Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells (AGS) and significant antibacterial activity with MIC values as low as 16 µg/mL .
- Another derivative, N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine, has demonstrated potential in targeting pathways associated with tumor growth, inhibiting key enzymes involved in cancer cell survival.
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Antimicrobial Activity :
- The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Enzyme Inhibition :
The biological activity of this compound involves several mechanisms:
- Allosteric Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the substrate.
- Enzyme Inhibition : By binding to specific enzymes, it can disrupt biochemical pathways critical for cell survival and proliferation, particularly in cancer cells .
Research Findings and Case Studies
Recent studies have expanded our understanding of the biological implications of this compound:
Properties
IUPAC Name |
6-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYYBHDSNBGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355799 | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-29-8 | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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